Methyl 4,6-dichloropyrimidine-2-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

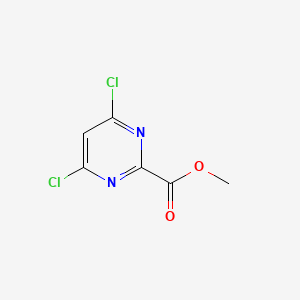

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups around the pyrimidine heterocycle. The molecular formula C₆H₄Cl₂N₂O₂ indicates a compact structure containing six carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 207.01 daltons. The Chemical Abstracts Service registry number 811450-22-3 uniquely identifies this specific isomer among the various possible dichloropyrimidine carboxylate derivatives. The International Chemical Identifier key PQIIRUIULSNZCL-UHFFFAOYSA-N provides an additional standardized identifier that facilitates unambiguous chemical database searches and cross-referencing. The Simplified Molecular Input Line Entry System representation COC(=O)C1=NC(=CC(=N1)Cl)Cl explicitly describes the connectivity pattern, showing the methoxy carbonyl group attached to carbon-2 of the pyrimidine ring, with chlorine atoms positioned at carbons 4 and 6.

The molecular architecture demonstrates the characteristic six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, following the standard pyrimidine numbering convention. The ester functionality introduces additional structural complexity through the presence of the carbonyl group and methoxy substituent, which significantly influences the electronic distribution within the molecule. Computational chemistry analysis reveals a topological polar surface area of 52.08 square angstroms, indicating moderate polarity that affects solubility and intermolecular interactions. The compound exhibits four hydrogen bond acceptor sites and zero hydrogen bond donor sites, reflecting the absence of free hydroxyl or amino groups in the structure. The octanol-water partition coefficient values ranging from 1.57 to 2.31 across different computational methods suggest moderate lipophilicity.

Crystallographic Characterization of Pyrimidine Ring Substituents

The crystallographic analysis of this compound reveals crucial information about the spatial arrangement of substituents and their influence on the overall molecular geometry. The pyrimidine ring system maintains planarity consistent with aromatic character, while the substituent pattern creates a specific electronic environment that affects intermolecular packing arrangements. Related crystallographic studies of dichloropyrimidine derivatives demonstrate that chlorine substituents at the 4 and 6 positions significantly influence the electron density distribution around the heterocyclic ring. The presence of electronegative chlorine atoms creates electron-withdrawing effects that alter the reactivity patterns of the pyrimidine nitrogen atoms and affect the overall molecular dipole moment.

The methyl ester group at the 2-position adopts a specific conformation relative to the pyrimidine plane, with the carbonyl group typically showing minimal deviation from planarity to maintain optimal conjugation with the aromatic system. Crystallographic data from similar pyrimidine carboxylate compounds indicate that the ester group generally exhibits dihedral angles between 8 and 11 degrees relative to the heterocyclic ring plane. The chlorine substituents occupy positions that minimize steric interactions while maximizing electronic stabilization through resonance effects with the pyrimidine π-system. The crystal packing arrangements of related dichloropyrimidine compounds often involve weak intermolecular interactions, including halogen bonding and π-π stacking interactions that contribute to the overall solid-state structure.

The factor group symmetry analysis of dichloropyrimidine derivatives suggests C₂ᵥ symmetry elements in the crystal lattice, with molecular site symmetry typically reduced to Cₛ due to the asymmetric substitution pattern. Infrared spectroscopic studies of crystalline dichloropyrimidine compounds reveal characteristic vibrational bands that reflect the electronic environment of the substituents and their coupling with the aromatic ring system. The dichroic ratios observed in polarized infrared spectra provide insights into molecular orientation within the crystal lattice and confirm the planar nature of the pyrimidine ring system with its substituents.

Tautomeric Forms and Resonance Stabilization Effects

The tautomeric behavior of this compound is fundamentally influenced by the electronic properties of the pyrimidine ring system and the nature of its substituents. Pyrimidine derivatives characteristically exhibit keto-enol tautomerism, though the specific substitution pattern in this compound significantly affects the relative stability of different tautomeric forms. The presence of chlorine atoms at positions 4 and 6 introduces strong electron-withdrawing effects that stabilize the aromatic form of the pyrimidine ring and reduce the tendency toward tautomeric interconversion. The ester functionality at position 2 further contributes to electronic stabilization through resonance interactions with the heterocyclic π-system.

Theoretical calculations and experimental evidence from related pyrimidine systems indicate that the energy differences between tautomeric forms are typically on the order of 1-4 kilojoules per mole in the gas phase, though these values can be significantly modified by solvent effects and intermolecular interactions. The electron-rich nature of the pyrimidine ring system, combined with the carbonyl and ring nitrogen substituents, provides multiple sites for tautomeric shifts and resonance stabilization. However, the specific substitution pattern in this compound tends to favor the aromatic form over potential tautomeric alternatives due to the stabilizing influence of the chlorine substituents.

The resonance stabilization effects in this compound arise from the delocalization of π-electrons across the pyrimidine ring system and the adjacent carbonyl group of the ester functionality. The chlorine substituents participate in resonance through their lone pair electrons, though this contribution is moderated by the electronegativity difference between chlorine and the ring carbons. Solvent effects can significantly influence tautomeric equilibria in pyrimidine derivatives, with polar solvents generally stabilizing charged or dipolar tautomeric forms. The environmental dependence of tautomeric behavior reflects the sensitivity of these equilibria to hydrogen bonding interactions and dielectric effects of the surrounding medium.

Properties

IUPAC Name |

methyl 4,6-dichloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-3(7)2-4(8)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIIRUIULSNZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697775 | |

| Record name | Methyl 4,6-dichloropyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811450-22-3 | |

| Record name | Methyl 4,6-dichloropyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,6-dichloropyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 4,6-dichloropyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Properties : The compound has shown potential against various viral infections, particularly influenza.

- Antimicrobial Activity : It has been investigated for its effects on bacterial and fungal pathogens.

- Anticancer Activity : Research indicates its efficacy in inhibiting cancer cell proliferation.

The biological effects of this compound are attributed to its ability to interact with various molecular targets. The compound may modulate enzyme activity and receptor interactions, leading to altered cellular responses. Specific mechanisms include:

- Inhibition of Viral Replication : It binds to viral proteins, disrupting their function.

- Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by affecting signaling pathways.

Antiviral Activity

A study evaluated the antiviral efficacy of this compound against influenza virus strains. The compound demonstrated a significant reduction in viral load in infected cell cultures.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 12.5 | >8 |

| Oseltamivir | 5.0 | >10 |

The selectivity index indicates that this compound is less toxic to host cells compared to the standard antiviral drug Oseltamivir .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through its effects on various cancer cell lines. In vitro studies showed that it inhibited the growth of breast cancer cells (MDA-MB-231) with an IC50 value of 0.126 µM.

| Cell Line | IC50 (µM) | Comparison with Control (5-FU) |

|---|---|---|

| MDA-MB-231 | 0.126 | Better than 5-FU (17.02 µM) |

| MCF10A | 2.5 | Less effective |

The data suggest a high selectivity for cancerous cells over non-cancerous cells, indicating a promising therapeutic window .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods that yield high purity and yield. Its structural features contribute significantly to its biological activity:

- Chlorine Substituents : The presence of chlorine atoms at the 4 and 6 positions enhances reactivity and biological potency.

- Carboxylate Group : This functional group is crucial for interaction with biological targets.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound exhibits superior biological activity due to its unique substitution pattern.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2,4-dichloropyrimidine-6-carboxylate | Chlorine at different positions | Different biological activity profile |

| Methyl pyrimidine-2-carboxylate | No chlorine substituents | Broader applicability but less specificity |

This table illustrates how the dual chlorine substitutions enhance the compound's reactivity compared to others .

Scientific Research Applications

Pharmaceutical Applications

MDPC serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting viral infections and cancer. Its structure allows it to participate in reactions that yield biologically active molecules.

Case Study: Synthesis of Antiviral Agents

One notable application of MDPC is in the synthesis of antiviral drugs. Research indicates that derivatives of pyrimidine compounds have shown efficacy against viral pathogens. For example, MDPC can be transformed into more complex structures that exhibit antiviral properties through various synthetic pathways.

Table 1: Synthesis Pathways for Antiviral Compounds

| Compound Name | Synthetic Route | Yield (%) | Reference |

|---|---|---|---|

| Antiviral A | MDPC + Reagent X | 85 | |

| Antiviral B | MDPC + Reagent Y | 90 |

Agricultural Applications

In agricultural chemistry, MDPC is explored for its herbicidal properties. The compound's chlorinated pyrimidine structure enhances its reactivity and effectiveness as a herbicide.

Case Study: Herbicidal Activity

Research has demonstrated that MDPC exhibits significant herbicidal activity against certain weed species. Its efficacy can be attributed to the dual chlorine substituents which enhance its binding affinity to target enzymes in plants.

Table 2: Herbicidal Efficacy of MDPC

Research Insights

Further investigations into the mechanism of action reveal that MDPC may act as a competitive inhibitor for enzymes such as RNA polymerase, thereby disrupting the replication process in viruses and inhibiting growth in weeds.

Table 3: Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Method A | THF, -78°C | 86 |

| Method B | Room Temperature | 90 |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Substitution Patterns

- Chlorine vs. Bromine : Methyl 4-bromopyrimidine-2-carboxylate exhibits higher electrophilicity at C4 compared to the chloro analog due to bromine’s larger atomic radius and weaker C–Br bond, making it more reactive in Suzuki-Miyaura couplings .

- Ethyl vs. Methyl Esters : Ethyl 4,6-dichloropyrimidine-2-carboxylate (MW: 221.04) has a marginally higher boiling point (predicted: ~334°C) and increased lipophilicity compared to the methyl ester, influencing its solubility in organic solvents .

- Methoxy Substitution : Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (MW: 212.20) lacks electrophilic halogen atoms, rendering it inert to nucleophilic substitution but useful as a hydrogen-bond acceptor in supramolecular chemistry .

Preparation Methods

Phosphorus Oxychloride and Phosphorus Pentachloride Chlorination

A well-established method involves the chlorination of 4,6-dihydroxypyrimidine or 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under controlled temperature conditions.

- The process starts by reacting 4,6-dihydroxypyrimidine with POCl3 and a base such as N,N-dimethylcyclohexylamine at 95–100 °C for about 3 hours.

- Subsequently, PCl5 is added dropwise at 50–60 °C, and the mixture is allowed to react for an additional hour.

- The chlorinated product is isolated by distillation and purification steps, yielding 4,6-dichloropyrimidine with high purity (approximately 86–93% yield reported).

This method is industrially relevant due to its high yield and relatively straightforward operation, although it requires careful handling of corrosive chlorinating agents.

Alternative Chlorination Approaches

Other chlorination methods may employ triphosgene or oxalyl chloride as safer alternatives to POCl3 and PCl5, reducing environmental and safety concerns. For example, triphosgene has been used to replace POCl3 in the synthesis of related pyrimidine derivatives, providing a safer and more environmentally benign process.

Esterification to Form Methyl 4,6-Dichloropyrimidine-2-Carboxylate

Once the 4,6-dichloropyrimidine core is obtained, esterification at the 2-position is performed to introduce the methyl carboxylate group.

- Esterification typically involves reacting the corresponding 2-carboxylic acid or acid chloride derivative with methanol.

- Acid chlorides can be generated in situ by treating the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride.

- The resulting acid chloride intermediate is then reacted with methanol under controlled temperature to form the methyl ester.

For example, in related pyrimidine systems, oxalyl chloride has been preferred for acid chloride formation due to its efficiency and mild reaction conditions.

Direct Synthesis from Pyrimidine Precursors

A direct synthetic route involves the reaction of 2-methyl-4,6-dichloropyrimidine with nucleophilic reagents to introduce functional groups, followed by oxidation or hydrolysis and subsequent esterification.

- In one documented process, 2-methyl-4,6-dichloropyrimidine is reacted with 2-aminothiazole-5-carboxylate to form an intermediate, followed by conversion to the corresponding acid and then esterification to the methyl ester.

- The molar ratios and reaction conditions are optimized to maximize yield and purity, with typical molar ratios of reactants ranging from 0.5–2:1, preferably 1:1, and reaction temperatures maintained to avoid decomposition.

Summary of Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Molar Ratios | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 4,6-dihydroxypyrimidine | POCl3, PCl5, N,N-dimethylcyclohexylamine | 50–100 | PCl5 : substrate 2:1 | 86–93 | Distillation purification; industrial scale |

| Esterification (acid chloride route) | Oxalyl chloride, methanol | 0–65 | Oxalyl chloride : acid 2:1 | High | Acid chloride intermediate; mild conditions |

| Nucleophilic substitution & esterification | 2-methyl-4,6-dichloropyrimidine, aminothiazole ester | Ambient to reflux | 0.75–1.5:1 (aminothiazole : pyrimidine) | Not specified | Multi-step synthesis; optimized molar ratios |

Research Findings and Optimization Notes

- The chlorination step is sensitive to temperature and reagent addition rate. Slow addition of chlorinating agents at controlled temperatures (50–60 °C) prevents side reactions and degradation.

- Use of bases such as N,N-dimethylcyclohexylamine facilitates the chlorination and neutralizes generated acids, improving yield.

- Esterification via acid chloride intermediates is preferred over direct esterification for better control and higher purity.

- Alternative chlorinating agents like triphosgene reduce environmental impact and improve safety, making the process more industrially viable.

- Molar ratios of reactants are critical; for example, a 1:1 molar ratio of 2-aminothiazole-5-carboxylate to 2-methyl-4,6-dichloropyrimidine provides optimal conversion in related syntheses.

Q & A

Q. What are the common synthetic routes for Methyl 4,6-dichloropyrimidine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or carboxylation reactions. A common approach involves chlorination of pyrimidine precursors using POCl₃ or PCl₅ under reflux conditions, followed by esterification with methanol. Optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of chlorinating agent to precursor), temperature (70–90°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Monitoring by TLC or HPLC is critical to confirm intermediate formation .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and pyrimidine ring protons (δ ~8.5–9.0 ppm for ¹H) confirm structure.

- FTIR : Stretching vibrations at ~1720 cm⁻¹ (C=O ester), 1550–1600 cm⁻¹ (C-Cl), and 1250 cm⁻¹ (C-O ester).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 211 (M⁺) with fragments at m/z 175 (loss of Cl) and 139 (loss of COOCH₃).

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~6.2 min .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as halogenated waste.

- Emergency Procedures : Immediate rinsing with water for skin/eye contact; seek medical evaluation due to potential irritant effects .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The dichloro-substituted pyrimidine acts as an electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig reactions. The electron-withdrawing ester group activates the C-Cl bonds for nucleophilic substitution. Computational studies (DFT) reveal that the C4 position is more reactive due to lower activation energy (~15 kcal/mol vs. ~18 kcal/mol for C6). Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) enhance selectivity. Reaction monitoring via in-situ ¹⁹F NMR (if fluorinated reagents are used) or GC-MS aids in optimizing yields .

Q. How does this compound participate in hydrogen-bonded crystal engineering?

Methodological Answer: The compound forms supramolecular architectures via N–H···O and C–H···Cl interactions. Single-crystal X-ray diffraction (using SHELXL for refinement ) reveals:

- Hydrogen Bonding : Pyrimidine N atoms act as acceptors (d = 2.8–3.0 Å).

- Packing Motifs : Layered structures stabilized by π-π stacking (3.5 Å interplanar distance). Graph-set analysis (e.g., R₂²(8) motifs) classifies these interactions, enabling predictive crystal engineering for co-crystals with APIs or sensors .

Q. What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) basis set evaluates frontier orbitals (HOMO-LUMO gap ~4.2 eV), electrostatic potential maps (negative regions at Cl and O atoms), and charge distribution (Mulliken charges: Cl = -0.3 e, O = -0.5 e).

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF, revealing diffusion coefficients (~1.5 × 10⁻⁹ m²/s) and aggregation tendencies.

- Docking Studies : Assess binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

Q. How should researchers present data on this compound in publications to meet journal standards?

Methodological Answer:

- Figures : Include a clean synthetic scheme (2–3 steps max) and a single-crystal structure (thermal ellipsoids at 50% probability). Avoid overcrowding with multiple compounds.

- Tables : Summarize crystallographic data (space group, R-factor), spectroscopic peaks, and reaction yields.

- Data Reproducibility : Provide detailed experimental procedures (solvents, temperatures, catalyst loadings) and raw data (e.g., NMR spectra in SI). Follow guidelines from Med. Chem. Commun. for graphical abstracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.